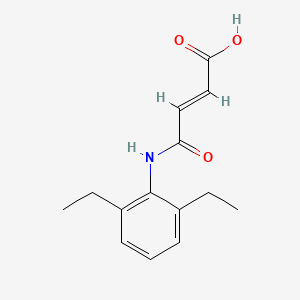
4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Molecular Structure and Properties
- The molecular structure of compounds similar to 4-(2,6-Diethylanilino)-4-oxobut-2-enoic acid shows planarity and intramolecular hydrogen bonding, influencing their physical and chemical properties (Lo & Ng, 2009).
2. Synthesis of Heterocyclic Compounds
- This compound derivatives are used as starting materials for synthesizing various heterocyclic compounds, which are crucial in developing new therapeutic agents (El-Hashash et al., 2015).
3. Antimicrobial and Antibacterial Activities
- Derivatives of this acid have shown promise in antimicrobial activities, offering potential in the development of new antimicrobial agents (El-Hashash et al., 2014).
4. Potential Neuroprotective Agents
- Some derivatives act as inhibitors of kynurenine-3-hydroxylase, indicating their potential as neuroprotective agents (Drysdale et al., 2000).
5. Building Blocks in Biologically Active Compounds Synthesis
- These compounds serve as building blocks in the synthesis of biologically active compounds, offering diverse applications in medicinal chemistry (Tolstoluzhsky et al., 2008).
6. Development of New Therapeutic Agents
- Synthesis of novel heterocycles from these compounds contributes to the development of new therapeutic agents with potential applications in various fields of medicine (Bykov et al., 2018).
7. Hemostatic Activity
- Certain derivatives have been studied for their hemostatic activity, which could lead to the development of new treatments for blood coagulation disorders (Pulina et al., 2017).
Properties
CAS No. |
306935-77-3 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-(2,6-diethylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H17NO3/c1-3-10-6-5-7-11(4-2)14(10)15-12(16)8-9-13(17)18/h5-9H,3-4H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
HPUZNWHASPOJPF-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C=CC(=O)O |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C=CC(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


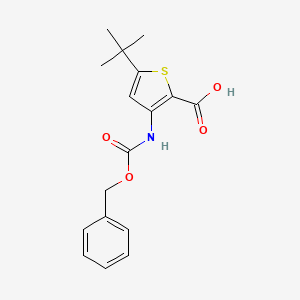

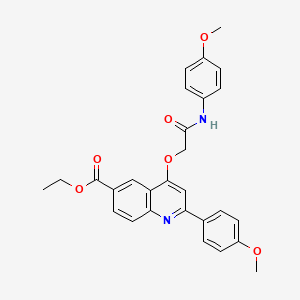

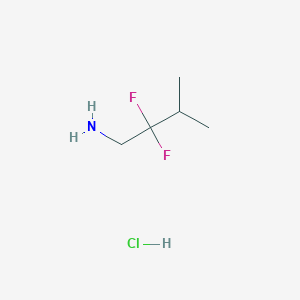
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3015708.png)
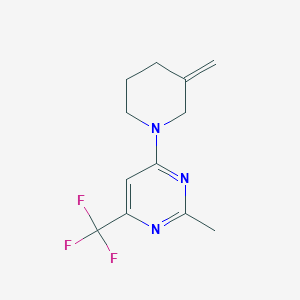
![4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B3015710.png)
![N-[4-(Azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B3015714.png)
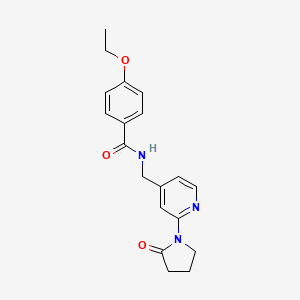
![5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3015716.png)
![N-(3-Benzoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-chloro-acetamide](/img/structure/B3015718.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B3015721.png)

